

# Application Notes and Protocols: RT-PCR Validation of BPN-15477 Splicing Changes

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## Compound of Interest

Compound Name: BPN-15477

Cat. No.: B10831505

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## Introduction

**BPN-15477** is a novel small molecule splicing modulator compound that has demonstrated the potential to correct splicing defects in several human genes associated with genetic diseases. [1][2] Notably, it has been shown to restore the correct splicing of exon 20 in the Elongator complex protein 1 (ELP1) gene, which is mutated in Familial Dysautonomia (FD). [1][3] The mechanism of action for related compounds involves enhancing the recognition of weak 5' splice sites, promoting the inclusion of exons that are otherwise skipped due to disease-causing mutations. This is achieved through the recruitment of the U1 small nuclear ribonucleoprotein (snRNP) to the target pre-mRNA. This document provides detailed protocols for the validation of **BPN-15477**-induced splicing changes using Reverse Transcription Polymerase Chain Reaction (RT-PCR), a gold-standard method for quantifying and validating alternative splicing events. [4]

## Data Presentation

The efficacy of **BPN-15477** in promoting the inclusion of ELP1 exon 20 can be quantified by treating patient-derived cells with varying concentrations of the compound and measuring the relative abundance of the full-length (FL) and exon 20-skipped ( $\Delta 20$ ) ELP1 mRNA transcripts. The results of such dose-response experiments can be summarized as follows:

BPN-15477 Concentration (μM)	Full-Length (FL) ELP1 mRNA (% of Total)	Δ20 ELP1 mRNA (% of Total)	Fold Change in FL/ Δ20 Ratio (vs. Vehicle)
0 (Vehicle)	10	90	1.0
0.1	25	75	3.0
1	50	50	9.0
10	75	25	27.0
100	85	15	51.0

Note: The data presented in this table is representative and compiled for illustrative purposes based on the reported effects of **BPN-15477**.

## Experimental Protocols

### Cell Culture and Treatment

- Cell Line: Use human fibroblast cell lines derived from a Familial Dysautonomia (FD) patient carrying the IVS20+6T>C mutation in the ELP1 gene.
- Culture Conditions: Culture the fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Treatment: Seed the cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of **BPN-15477** (e.g., 0.1 μM, 1 μM, 10 μM, 100 μM) or a vehicle control (e.g., DMSO) for 24-48 hours.

### RNA Extraction and cDNA Synthesis

- RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be

between 1.8 and 2.0. Assess RNA integrity using agarose gel electrophoresis or a bioanalyzer.

- **cDNA Synthesis:** Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers, following the manufacturer's protocol.

## Semi-Quantitative RT-PCR

This method allows for the visualization of the different splice isoforms.

- **Primer Design:** Design primers that flank ELP1 exon 20. The forward primer should anneal to a constitutive exon upstream of exon 20 (e.g., exon 19), and the reverse primer should anneal to a constitutive exon downstream of exon 20 (e.g., exon 21).
  - Forward Primer (Exon 19): 5'-[Sequence]-3'
  - Reverse Primer (Exon 21): 5'-[Sequence]-3' (Note: Specific primer sequences should be designed using primer design software and validated for specificity.)
- **PCR Amplification:** Perform PCR using the synthesized cDNA as a template. A typical PCR reaction mixture includes:
  - cDNA template (2 µL)
  - Forward Primer (10 µM, 1 µL)
  - Reverse Primer (10 µM, 1 µL)
  - Taq DNA Polymerase (0.5 µL)
  - dNTP mix (10 mM, 1 µL)
  - 10x PCR Buffer (2.5 µL)
  - Nuclease-free water (to 25 µL)
- **Thermal Cycling Conditions:**

- Initial Denaturation: 95°C for 3 minutes
- 30-35 cycles of:
  - Denaturation: 95°C for 30 seconds
  - Annealing: 58-62°C for 30 seconds (optimize for specific primers)
  - Extension: 72°C for 45 seconds
- Final Extension: 72°C for 5 minutes
- Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel stained with a fluorescent dye (e.g., ethidium bromide or SYBR Safe). The full-length transcript (including exon 20) will produce a larger PCR product than the transcript lacking exon 20.
- Data Analysis: Quantify the intensity of the bands corresponding to the two isoforms using densitometry software (e.g., ImageJ). Calculate the percentage of exon inclusion as:  
$$(\text{Intensity of FL band}) / (\text{Intensity of FL band} + \text{Intensity of } \Delta 20 \text{ band}) * 100.$$

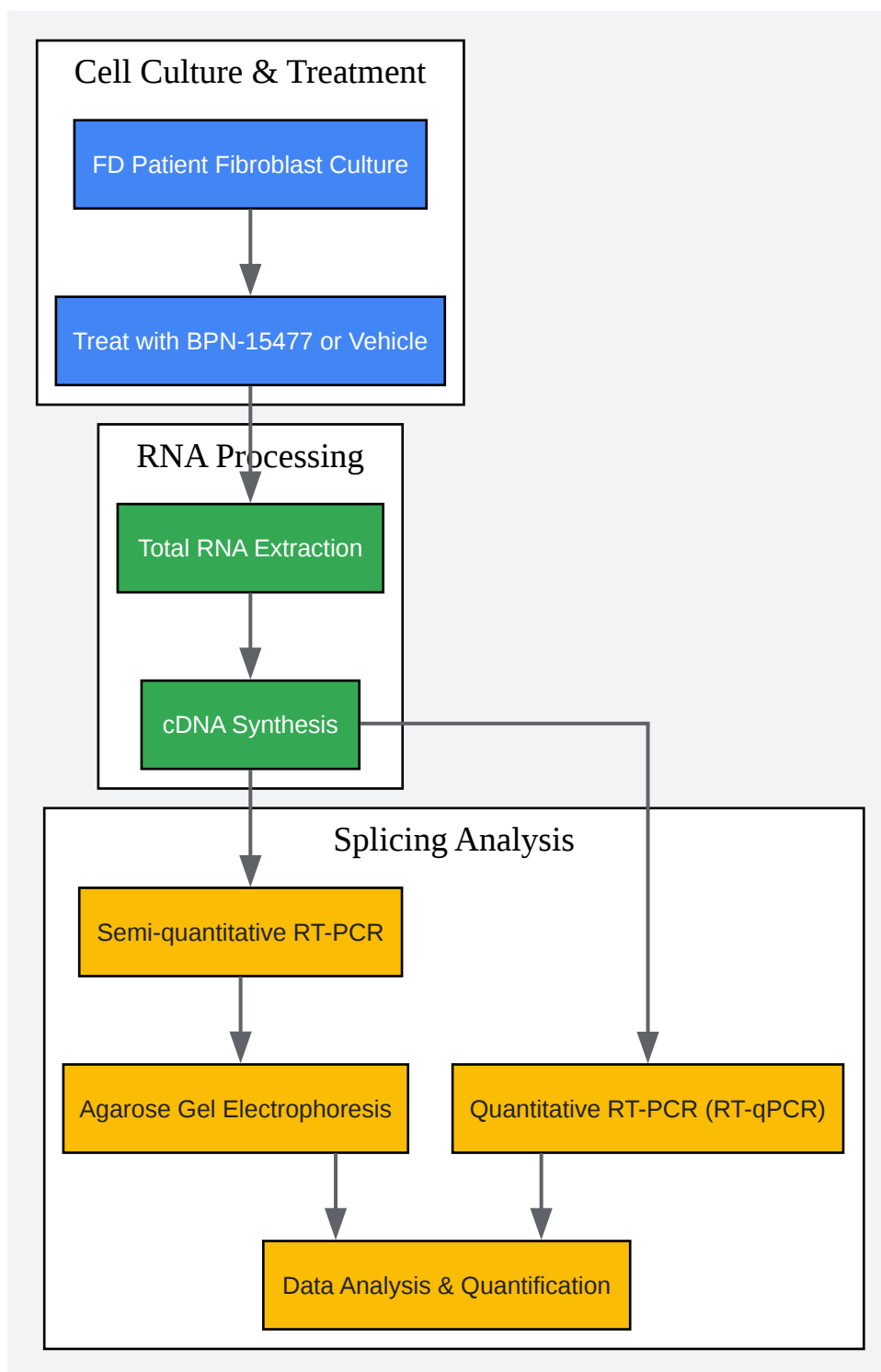
## Quantitative Real-Time PCR (RT-qPCR)

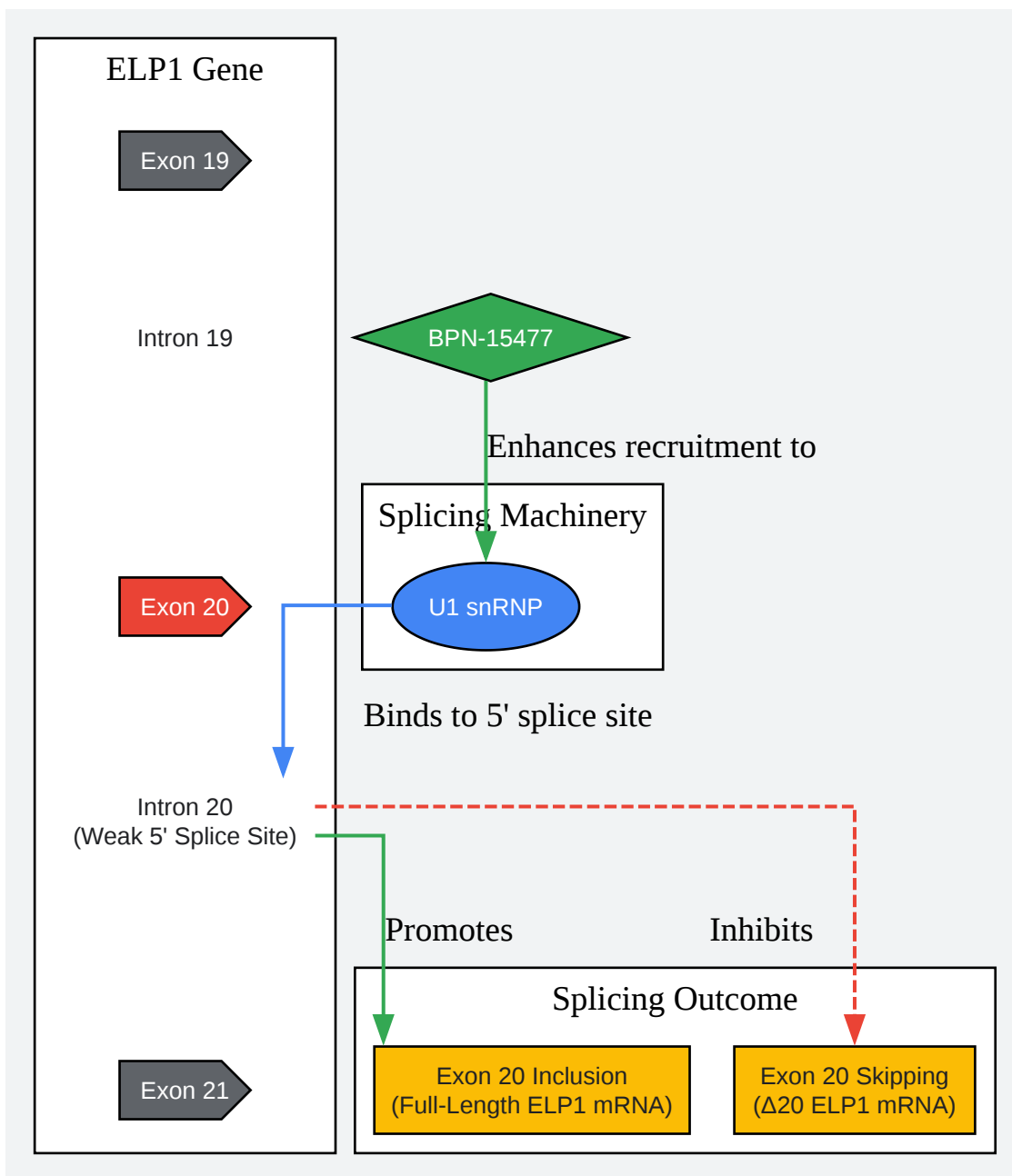
This method provides a more precise quantification of the individual splice isoforms.

- Primer Design: Design two sets of primers:
  - Set 1 (Full-Length): One primer specific to the exon 20 sequence and the other in a flanking constitutive exon.
  - Set 2 ( $\Delta 20$  isoform): A junction primer that specifically spans the exon 19-exon 21 boundary and a primer in a flanking exon.
  - Reference Gene: Primers for a stably expressed reference gene (e.g., GAPDH, ACTB) for normalization.
- RT-qPCR Reaction: Perform RT-qPCR using a SYBR Green-based master mix. A typical reaction includes:

- cDNA template (2  $\mu$ L)
- Forward Primer (10  $\mu$ M, 0.5  $\mu$ L)
- Reverse Primer (10  $\mu$ M, 0.5  $\mu$ L)
- 2x SYBR Green Master Mix (10  $\mu$ L)
- Nuclease-free water (to 20  $\mu$ L)
- Thermal Cycling Conditions:
  - Initial Denaturation: 95°C for 10 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
  - Melt Curve Analysis: To verify the specificity of the amplified products.
- Data Analysis: Use the comparative Ct ( $\Delta\Delta$ Ct) method to determine the relative expression of each isoform. Normalize the Ct values of the target isoforms to the reference gene. The fold change in the ratio of the full-length to the  $\Delta$ 20 isoform can then be calculated.

## Visualizations





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